molecular formula C17H18BrNO3 B2721669 2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide CAS No. 632290-70-1

2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide

Cat. No.: B2721669
CAS No.: 632290-70-1
M. Wt: 364.239
InChI Key: NSZYOQFORVICMU-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide is an organic compound with a complex structure, characterized by the presence of bromine, phenoxy, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide typically involves the reaction of 3-bromophenol with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, sodium cyanide in dimethyl sulfoxide, ammonia in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Phenoxy derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromophenoxy)propanoic acid
  • 2-(3-bromophenoxy)-N-(2-methoxyphenyl)propanamide
  • 2-(4-bromophenoxy)-N-(2-ethoxyphenyl)propanamide

Uniqueness

2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(2-ethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-3-21-16-10-5-4-9-15(16)19-17(20)12(2)22-14-8-6-7-13(18)11-14/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZYOQFORVICMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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